4-(3-Methyl-piperidin-1-yl)-piperidine
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Overview
Description
The compound 4-(3-Methyl-piperidin-1-yl)-piperidine is a piperidine derivative, which is a class of organic compounds containing a six-membered ring with five methylene groups and one amine group. Piperidine derivatives are known for their applications in medicinal chemistry and drug discovery due to their diverse biological activities.
Synthesis Analysis
The synthesis of piperidine derivatives can vary based on the desired substituents and functional groups. For instance, the synthesis of halogenated 4-(phenoxymethyl)piperidines as potential σ receptor ligands involves the use of various N-substituents and modifications on the phenoxy ring, indicating the versatility in the synthesis of such compounds . Similarly, the synthesis of 1-benzhydryl-sulfonyl-4-(3-(piperidin-4-yl)propyl)piperidine derivatives involves the treatment of substituted benzhydryl chlorides with a piperidine followed by N-sulfonation . These methods demonstrate the chemical manipulations possible on the piperidine core to yield compounds with potential biological activities.
Molecular Structure Analysis
The molecular structure of piperidine derivatives can be complex, with various substituents affecting the overall conformation and properties of the molecule. For example, the crystal structure determination of a polysubstituted piperidone revealed dominant intra and intermolecular interactions, which can influence the biological activity of the compound . The piperidine ring typically adopts a chair conformation, which is a stable configuration for six-membered rings .
Chemical Reactions Analysis
Piperidine derivatives can undergo a range of chemical reactions, including nucleophilic aromatic substitution, hydrogenation, and redox reactions. For example, the synthesis of a key intermediate in the synthesis of Crizotinib involves a nucleophilic aromatic substitution followed by hydrogenation and iodination . Additionally, metal complexes derived from piperidine-carbodithioate exhibit interesting redox behavior, which can be studied using cyclic voltammetry .
Physical and Chemical Properties Analysis
The physical and chemical properties of piperidine derivatives, such as their affinity and selectivity for receptors, log P values, and antimicrobial activities, can be determined using various analytical techniques. The halogenated 4-(phenoxymethyl)piperidines showed a range of dissociation constants for σ-1 and σ-2 receptors, indicating their potential as radiolabeled probes for in vivo studies . The antimicrobial activity of piperidine derivatives against pathogens of tomato plants has also been evaluated, with the nature of substitutions on the benzhydryl and sulfonamide rings influencing the activity . Furthermore, the fluorescence properties of metal complexes derived from piperidine-carbodithioate have been investigated, revealing their potential applications in materials science .
properties
IUPAC Name |
3-methyl-1-piperidin-4-ylpiperidine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2/c1-10-3-2-8-13(9-10)11-4-6-12-7-5-11/h10-12H,2-9H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HOMQMBUOTAUPAK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)C2CCNCC2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60970518 |
Source
|
Record name | 3-Methyl-1,4'-bipiperidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60970518 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.31 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-Methyl-piperidin-1-yl)-piperidine | |
CAS RN |
551923-14-9 |
Source
|
Record name | 3-Methyl-1,4'-bipiperidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60970518 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 551923-14-9 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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